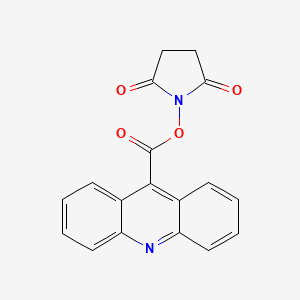
Succinimidyl acridine-9-carboxylate
Overview
Description
Succinimidyl acridine-9-carboxylate is a useful research compound. Its molecular formula is C18H12N2O4 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Succinimidyl acridine-9-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Succinimidyl acridine-9-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Detection and Quantitation of Multiple Nucleic Acid Targets : Succinimidyl acridine-9-carboxylate derivatives have been used for the simultaneous detection and quantitation of multiple nucleic acid targets in a single reaction vessel. This application is particularly useful in diagnosing diseases like Chlamydia trachomatis and Neisseria gonorrhoeae, as well as in identifying different regions and mutations of HIV (Nelson et al., 1996).
Synthesis of Fluorogenic Molecular Probes : The compound has been used in the synthesis of fluorescent acridine-1,8-dione dye-labeled aminoallyl-uridine-5′-triphosphate. This derivative shows promise in molecular biology and molecular cytogenetic applications, potentially aiding in the labeling of nucleic acids for various studies (Senthilvelan et al., 2016).
Development of Chemiluminescent Labels : Studies have shown that derivatives of Succinimidyl acridine-9-carboxylate can be used to create highly stable and efficient chemiluminescent labels. These compounds have demonstrated potential in various assay applications due to their sensitivity and chemical stability (Renotte et al., 2000).
Synthesis of Acridin-9-yl α,ω-Diamino Carboxylic Acids : This compound has been utilized in the synthesis of Nα-protected Nω-acridin-9-yl derivatives of α,ω-diamino carboxylic acids, facilitating the direct introduction of the acridin-9-yl moiety to the amino side chain of free amino acids (Chiu et al., 1993).
Synthesis of Ureidopeptides and Oligourea/Peptide Hybrids : Succinimidyl acridine-9-carboxylate derivatives have been used in the preparation of ureido-peptides and oligo(urea/amide) hybrids. This application is significant in the study of peptide structures and functions (Fischer et al., 2007).
Protein Conjugation : Extended length heterobifunctional coupling agents derived from Succinimidyl acridine-9-carboxylate have been developed for protein conjugations. These agents have shown improved performance in enzyme immunoassays, suggesting their usefulness in biochemical and medical research (Bieniarz et al., 1996).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) acridine-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-15-9-10-16(22)20(15)24-18(23)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFRXOICZWDVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



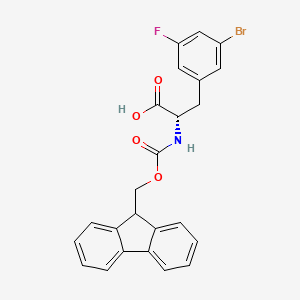


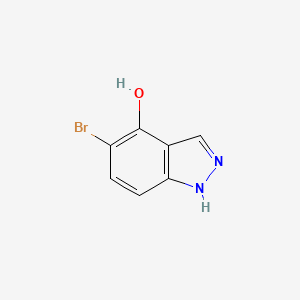
![Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8097054.png)
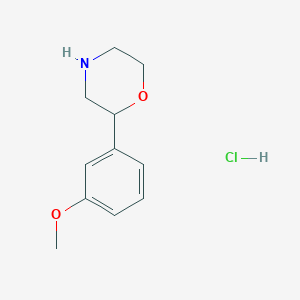


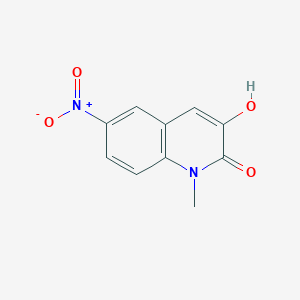
![4-[(1-Methyl-4-piperidinyl)amino]-1-butanol 2HCl](/img/structure/B8097096.png)

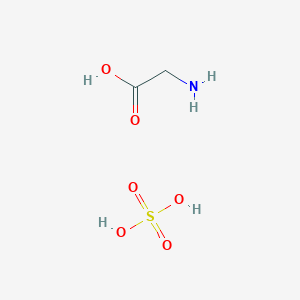

![3,5-Bis[(boc-amino)methyl]-benzoic acid](/img/structure/B8097124.png)